Antiviral agent 36

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

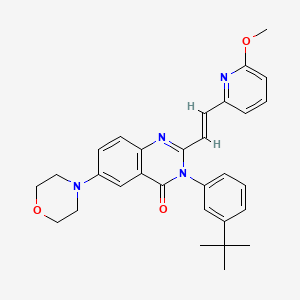

Molecular Formula |

C30H32N4O3 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

3-(3-tert-butylphenyl)-2-[(E)-2-(6-methoxy-2-pyridinyl)ethenyl]-6-morpholin-4-ylquinazolin-4-one |

InChI |

InChI=1S/C30H32N4O3/c1-30(2,3)21-7-5-9-24(19-21)34-27(14-11-22-8-6-10-28(31-22)36-4)32-26-13-12-23(20-25(26)29(34)35)33-15-17-37-18-16-33/h5-14,19-20H,15-18H2,1-4H3/b14-11+ |

InChI Key |

CUTRLCMAVXSSFO-SDNWHVSQSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)/C=C/C5=NC(=CC=C5)OC |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)C=CC5=NC(=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Antiviral Agent 36 (Compound 27)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the currently available scientific data on "Antiviral agent 36," a novel quinazolinone-based compound identified as a potent inhibitor of Dengue (DENV) and Zika (ZIKV) viruses. This document summarizes its antiviral activity, details relevant experimental protocols, and visualizes the current understanding of its mechanism of action, while also highlighting areas requiring further investigation.

Introduction

This compound, also referred to as compound 27 in the primary literature, is a 2,3,6-trisubstituted quinazolinone derivative that has demonstrated significant in vitro efficacy against multiple strains of both Dengue and Zika viruses.[1][2][3][4] As a member of the Flavivirus genus, these mosquito-borne pathogens represent a considerable global health concern with no approved specific antiviral therapies currently available. The discovery of potent small molecule inhibitors like this compound is a critical step towards addressing this unmet medical need. This guide consolidates the published data on this compound to facilitate further research and development efforts.

Quantitative Antiviral Activity

The antiviral potency of this compound (compound 27) has been quantified against several strains of Zika and Dengue viruses. The key efficacy metric reported is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%. The available data is summarized in the tables below.[1][2]

Table 1: Anti-Zika Virus (ZIKV) Activity of this compound (Compound 27)

| Virus Strain | Cell Line | EC50 (nM) |

| ZIKV-FLR | Vero | 100 |

| ZIKV-HN16 | Vero | 90 |

Table 2: Anti-Dengue Virus (DENV) Activity of this compound (Compound 27)

| Virus Serotype | Cell Line | EC50 (nM) |

| DENV-2 | Vero | 210 |

| DENV-3 | Vero | 120 |

Mechanism of Action

The precise molecular mechanism of action for this compound (compound 27) has not yet been fully elucidated. The primary research indicates that the specific viral or host cell target of this quinazolinone compound is currently unknown and remains a subject for future investigation.[1] However, based on the experimental design of the initial studies, it is suggested that the compound interferes with the viral replication cycle.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on standard virological assays.

Cell-Based Zika and Dengue Virus Replication Assay (Endpoint Dilution)

This assay is designed to determine the concentration at which an antiviral compound inhibits viral replication, typically measured by the reduction of viral-induced cytopathic effect (CPE) or by quantifying viral components.

Protocol Steps:

-

Cell Culture:

-

Vero cells (or another susceptible cell line) are seeded in 96-well microtiter plates at a density that allows for a confluent monolayer to form within 24 hours.

-

Cells are maintained in an appropriate growth medium (e.g., DMEM supplemented with 10% FBS) and incubated at 37°C with 5% CO2.[5]

-

-

Compound Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations for testing.

-

-

Infection and Treatment:

-

The growth medium is removed from the cell monolayers.

-

The prepared compound dilutions are added to the respective wells.

-

Cells are then infected with a pre-titered stock of Zika or Dengue virus at a specific Multiplicity of Infection (MOI).

-

Control wells include virus-only (no compound) and mock-infected (no virus, no compound) cells.

-

-

Incubation and Observation:

-

The plates are incubated for a period sufficient for the virus to replicate and cause observable cytopathic effects in the control wells (typically 3-5 days).[6]

-

Plates are observed daily under a microscope to monitor for CPE.

-

-

Quantification of Antiviral Activity:

-

Endpoint Dilution (TCID50): The dilution of the virus that causes infection in 50% of the cell cultures is determined. The reduction in TCID50 in the presence of the compound is used to calculate antiviral activity.[7]

-

MTT Assay: To quantify cell viability as an indirect measure of CPE inhibition, an MTT [3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay can be performed.[1] Viable cells convert the MTT reagent into a colored formazan product, which can be measured spectrophotometrically.

-

The EC50 value is then calculated from the dose-response curve generated from the viability data.

-

Plaque Reduction Neutralization Test (PRNT)

While primarily used for quantifying neutralizing antibodies, the PRNT can be adapted to assess the ability of an antiviral compound to inhibit the formation of viral plaques.

Protocol Steps:

-

Cell Seeding:

-

A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.[5]

-

-

Virus-Compound Incubation:

-

A known concentration of virus (to produce a countable number of plaques) is pre-incubated with serial dilutions of this compound for a set period (e.g., 1 hour at 37°C).

-

-

Infection:

-

The cell monolayers are washed, and the virus-compound mixtures are added to the wells.

-

The plates are incubated for 1-2 hours to allow for viral adsorption.

-

-

Overlay:

-

The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus, leading to the formation of localized plaques.

-

-

Incubation and Staining:

-

Plates are incubated for several days until plaques are visible.

-

The cell monolayer is then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis:

-

The number of plaques in the wells treated with the compound is compared to the number in the virus-only control wells.

-

The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.[8]

-

Summary and Future Directions

This compound (compound 27) is a promising lead compound with potent, low nanomolar activity against both Zika and Dengue viruses in vitro. The available data robustly supports its inhibitory effect on viral replication. However, a significant knowledge gap exists regarding its specific molecular target and the downstream signaling pathways it may modulate.

Future research should prioritize:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific viral or host protein that this compound binds to.

-

Mechanism of Action Studies: Time-of-addition assays to pinpoint the stage of the viral lifecycle that is inhibited (e.g., entry, replication, assembly, or egress).

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models of Dengue and Zika virus infection.

Elucidating the mechanism of action will be crucial for the rational design of second-generation inhibitors with improved potency and drug-like properties, ultimately advancing the development of a much-needed therapy for these widespread and debilitating flaviviral diseases.

References

- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometry-Based Assay for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Antiviral Agent 36

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of a novel class of 2,3,6-trisubstituted quinazolinone derivatives, with a specific focus on the potent antiviral agent designated as compound 36. This series of compounds has demonstrated significant inhibitory activity against Zika virus (ZIKV) and Dengue virus (DENV), two flaviviruses that pose a considerable global health threat. Phenotypic screening identified this chemical scaffold as a promising starting point for the development of novel antiviral therapeutics. This document provides a comprehensive overview of the synthetic chemistry, structure-activity relationships (SAR), quantitative antiviral efficacy, and the experimental protocols utilized in the characterization of these compounds. The data presented herein is primarily derived from the foundational study by Ashraf-Uz-Zaman et al., published in the Journal of Medicinal Chemistry in 2023.

Introduction

Zika virus (ZIKV) and Dengue virus (DENV) are mosquito-borne flaviviruses responsible for millions of symptomatic infections annually.[1] ZIKV infections have been linked to severe neurological complications, including microcephaly in newborns, while DENV can lead to life-threatening dengue hemorrhagic fever.[1] Currently, there are no approved antiviral drugs for the prevention or treatment of ZIKV or DENV infections, highlighting the urgent need for novel therapeutic agents.

A recent study by Ashraf-Uz-Zaman and colleagues identified a series of 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of ZIKV and DENV replication through a phenotype-based screening approach.[1] This guide focuses on the discovery and synthesis of this promising class of antiviral agents, with a particular emphasis on compound 36 , 6-(Piperidin-1-yl)-3-(3-tert-butylphenyl)-2-[2-(4-trifluoromethyl-3-pyridinyl)ethenyl]-4(3H)-quinazolinone.[1] Additionally, for a comprehensive understanding of the structure-activity relationship, data for the highly potent analog, compound 27 , is also presented.

Discovery and Biological Activity

The initial discovery stemmed from a cell-based, phenotypic screen designed to identify inhibitors of ZIKV replication.[1] This assay monitored the cytopathic effect (CPE) of the virus on Vero cells, where a compound's ability to protect cells from virus-induced death indicated antiviral activity.[1] The 2,3,6-trisubstituted quinazolinone scaffold emerged as a hit from this screen, leading to the synthesis and evaluation of a library of 54 analogs to establish a structure-activity relationship (SAR).[1]

Quantitative Antiviral Data

The antiviral efficacy of the synthesized compounds was quantified by determining their 50% effective concentration (EC50), the concentration at which a 50% reduction in viral activity is observed. The cytotoxicity of the compounds was assessed by measuring the 50% cytotoxic concentration (CC50) in various cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

The following tables summarize the in vitro antiviral activity and cytotoxicity of key quinazolinone derivatives against different strains of Zika and Dengue viruses in various cell lines.

Table 1: Antiviral Activity (EC50) of Quinazolinone Derivatives against Zika Virus (ZIKV)

| Compound | Virus Strain | Cell Line | EC50 (nM)[1] |

| 22 | ZIKV-FLR | Vero | 900 |

| 27 | ZIKV-FLR | Vero | 180 |

| 27 | ZIKV-FLR | U87 | 100 |

| 27 | ZIKV-FLR | C6/36 | 230 |

| 27 | ZIKV-HN16 | Vero | 86 |

| 47 | ZIKV-FLR | Vero | 210 |

Table 2: Antiviral Activity (EC50) of Quinazolinone Derivatives against Dengue Virus (DENV)

| Compound | Virus Strain | Cell Line | EC50 (nM)[1] |

| 22 | DENV-2 | Vero | 160 |

| 27 | DENV-2 | Vero | 210 |

| 27 | DENV-3 | Vero | 120 |

| 47 | DENV-2 | Vero | 560 |

Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of Key Quinazolinone Derivatives

| Compound | Cell Line | CC50 (µM)[1] | Selectivity Index (SI) vs. ZIKV-HN16 (for compound 27) |

| 22 | U87 | >20 | >22 (vs. ZIKV-FLR in Vero) |

| 27 | U87 | >20 | >232 |

| 47 | U87 | >20 | >95 (vs. ZIKV-FLR in Vero) |

Note: The primary publication states that compounds 22, 27, and 47 did not significantly inhibit the proliferation of human U87 cells at 20 µM.[1] Therefore, the CC50 is greater than 20 µM, and the selectivity indices are presented as greater than the calculated value based on this lower limit.

Synthesis of Antiviral Agent 36 and Analogs

The synthesis of the 2,3,6-trisubstituted quinazolinone derivatives follows a multi-step synthetic route, as outlined in the work by Ashraf-Uz-Zaman et al.[1] The general synthetic scheme is depicted below.

General Synthetic Workflow

Caption: General synthetic workflow for 2,3,6-trisubstituted quinazolinones.

Detailed Experimental Protocols

The following protocols are adapted from the general procedures described by Ashraf-Uz-Zaman et al.[1]

Protocol 1: Synthesis of 2-Methyl-3-phenylquinazolinone Intermediate (General Procedure)

-

Benzamide Formation: A mixture of isatoic anhydride (1.0 eq.) and an appropriate aniline derivative (1.0 eq.) is heated, typically in a solvent such as ethanol, under reflux conditions for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid benzamide intermediate is collected by filtration, washed with a cold solvent, and dried.

-

Quinazolinone Ring Formation: The dried benzamide intermediate is subjected to a cyclization reaction by heating at 110°C, either neat or in a high-boiling point solvent, until the reaction is complete as indicated by TLC. The crude 2-methyl-3-phenylquinazolinone product is then purified, typically by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-(Piperidin-1-yl)-3-(3-tert-butylphenyl)-2-[2-(4-trifluoromethyl-3-pyridinyl)ethenyl]-4(3H)-quinazolinone (Compound 36)

-

To a solution of the corresponding 2-methyl-3-(3-tert-butylphenyl)-6-(piperidin-1-yl)quinazolin-4(3H)-one intermediate (1.0 eq.) in a suitable solvent (e.g., acetic anhydride), is added 4-(trifluoromethyl)picolinaldehyde (1.2 eq.).

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with monitoring by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane) to remove any unreacted aldehyde.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure compound 36.

-

The structure and purity of the final compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). For compound 36, the 1H NMR spectrum in CDCl3 shows a characteristic doublet for the ethenyl proton at δ 7.82 (d, J = 15.6 Hz, 1H).[1]

Mechanism of Action

The precise molecular target of this quinazolinone series remains to be fully elucidated.[1] However, preliminary mechanistic studies suggest that these compounds may inhibit an early stage of the viral life cycle, such as attachment to the host cell or entry into the cell.

Time-of-Addition Experiment

A time-of-addition experiment was conducted to probe the stage of the viral life cycle inhibited by compound 27. The results indicated that the compound exhibited significantly higher antiviral activity when added concurrently with the virus (pretreatment) compared to when it was added after the virus had been allowed to enter the cells (post-treatment).[1] This observation, similar to the profile of the known entry inhibitor chloroquine, suggests that compound 27 likely interferes with viral attachment or entry.[1]

Caption: Logical flow of the time-of-addition experiment and results.

Further studies are required to identify the specific host or viral factor that these compounds interact with to exert their antiviral effect.

Key Experimental Methodologies

Antiviral Activity Assay (Endpoint Dilution Assay)

-

Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

Compound Preparation: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with ZIKV or DENV at a predetermined multiplicity of infection (MOI). Immediately following the addition of the virus, the serially diluted compounds are added to the respective wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of cytopathic effects in the virus control wells (typically 3-5 days).

-

Assessment of Cytopathic Effect (CPE): The cells are visually inspected under a microscope to determine the extent of CPE in each well. The endpoint is the lowest concentration of the compound that protects the cells from virus-induced CPE.

-

Data Analysis: The EC50 value is calculated from the dose-response curve generated from the CPE data.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: U87 cells (or other relevant cell lines) are seeded in 96-well plates and allowed to attach and grow overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a duration equivalent to the antiviral assay (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Viral RNA Quantification (qRT-PCR)

-

Sample Collection: Supernatants from the infected and treated cell cultures are collected at a specific time point post-infection.

-

RNA Extraction: Viral RNA is extracted from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription and Quantitative PCR: The extracted RNA is subjected to a one-step or two-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific to a conserved region of the ZIKV or DENV genome.

-

Data Analysis: The amount of viral RNA in each sample is quantified by comparing the cycle threshold (Ct) values to a standard curve generated from a known quantity of viral RNA. The reduction in viral RNA levels in the presence of the compound compared to the untreated control is then calculated.

Conclusion and Future Directions

The 2,3,6-trisubstituted quinazolinone scaffold, exemplified by compound 36 and its more potent analog 27, represents a promising new class of antiviral agents with potent activity against both Zika and Dengue viruses.[1] The favorable in vitro efficacy and low cytotoxicity of these compounds make them excellent candidates for further preclinical development.[1]

Future research should focus on several key areas:

-

Target Identification: Elucidating the precise molecular target of these compounds is crucial for understanding their mechanism of action and for rational drug design.

-

Pharmacokinetic Profiling: In vivo studies are needed to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these compounds to determine their suitability for systemic administration.

-

In Vivo Efficacy: The antiviral activity of these compounds needs to be validated in relevant animal models of ZIKV and DENV infection.

-

Lead Optimization: Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic profile of this chemical series.

The discovery of this novel class of quinazolinone-based antiviral agents provides a valuable starting point for the development of much-needed therapeutics to combat the global threat of Zika and Dengue virus infections.

References

An In-depth Technical Guide to Antiviral Agent 36: A Potent Quinazolinone-Based Inhibitor of Zika and Dengue Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 36, also identified as compound 27 in key scientific literature, is a novel 2,3,6-trisubstituted quinazolinone derivative that has demonstrated significant inhibitory activity against Zika virus (ZIKV) and Dengue virus (DENV), two prominent mosquito-borne flaviviruses of global health concern. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, antiviral activity, and the experimental protocols used for its evaluation. Additionally, a proposed mechanism of action is discussed and visualized to aid in further research and development.

Chemical Structure and Properties

This compound is chemically named 2-((E)-2-(4-(trifluoromethyl)pyridin-2-yl)vinyl)-3-(3-(tert-butyl)phenyl)-6-morpholinoquinazolin-4(3H)-one. Its structure is characterized by a central quinazolinone core with three key substitutions that contribute to its potent antiviral efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₂F₃N₄O₂ |

| Molecular Weight | 553.60 g/mol |

| Appearance | Solid |

| Purity | >98% |

Synthesis

The synthesis of this compound is a multi-step process starting from isatoic anhydride, as described by Ashraf-Uz-Zaman et al. (2023).[1] The general synthetic scheme for 2,3,6-trisubstituted quinazolinones involves the following key transformations:

-

Formation of the Benzamide Intermediate: Isatoic anhydride is condensed with an appropriate aniline derivative to form a benzamide intermediate.

-

Cyclization to Quinazolinone Core: The benzamide intermediate undergoes a cyclization reaction at elevated temperatures to yield the 2-methyl-3-phenylquinazolinone core structure.

-

Condensation to Final Product: The methyl group at the 2-position of the quinazolinone core is then reacted with a substituted arylaldehyde to introduce the vinylpyridine moiety, yielding the final product.

A detailed experimental protocol for a similar synthesis is provided in the Appendix.

Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against multiple strains of both Zika and Dengue viruses in various cell lines. The antiviral efficacy is quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of the viral replication.

Table 2: In Vitro Antiviral Activity (EC₅₀) of this compound

| Virus Strain | Cell Line | EC₅₀ (nM) | Reference |

| Zika Virus (ZIKV-FLR) | Vero | 180 | [1] |

| Zika Virus (ZIKV-FLR) | U87 | 100 | [1] |

| Zika Virus (ZIKV-FLR) | C6/36 | 230 | [1] |

| Zika Virus (ZIKV-HN16) | Vero | 86 | [1] |

| Dengue Virus (DENV-2) | Vero | 210 | [1] |

| Dengue Virus (DENV-3) | Vero | 120 | [1] |

EC₅₀ values were determined using cytopathic effect (CPE) inhibition or other relevant assays.

Proposed Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated, as it was identified through phenotypic screening.[1] However, based on the known mechanisms of other quinazolinone-based antiviral compounds and the general lifecycle of flaviviruses, a plausible mechanism of action is the inhibition of viral replication at one or more key stages. Potential targets for this class of compounds include the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein, or host factors that are required for viral replication.

The following diagram illustrates the flavivirus replication cycle and highlights potential stages where quinazolinone derivatives like this compound may exert their inhibitory effects.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay for Zika Virus

This protocol is a representative method for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect with Zika virus at a multiplicity of infection (MOI) of 0.1. Immediately add the different concentrations of the antiviral compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 3-5 days, or until significant CPE is observed in the virus control wells.

-

CPE Observation and Staining: Observe the cells daily for CPE under a microscope. After the incubation period, fix the cells with 10% formalin and stain with a 0.5% crystal violet solution.

-

Quantification: Elute the stain with methanol and measure the optical density (OD) at 570 nm using a microplate reader. The EC₅₀ value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

MTT Assay for Dengue Virus

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to indirectly measure virus-induced cytotoxicity.

-

Cell Seeding and Infection: Seed Huh-7 cells in a 96-well plate and infect with Dengue virus as described in the CPE assay protocol.

-

Compound Treatment: Add serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm. The EC₅₀ is calculated based on the increase in cell viability in treated wells compared to untreated, infected wells.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and initial characterization of antiviral compounds like agent 36.

Caption: Workflow for antiviral drug discovery and characterization.

Conclusion

This compound is a promising lead compound for the development of therapeutics against Zika and Dengue viruses. Its potent in vitro activity and amenability to chemical modification make it an attractive candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and optimizing its structure to enhance its therapeutic index.

Appendix

Detailed Synthesis Protocol for a 2,3,6-Trisubstituted Quinazolinone Derivative (Representative)

This protocol is a general representation for the synthesis of compounds similar to this compound.

-

Synthesis of 2-amino-5-morpholinobenzoic acid: A mixture of 2-amino-5-bromobenzoic acid (1 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and NaOtBu (2.5 eq) in toluene is heated at 100°C for 12 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the product.

-

Synthesis of 2-methyl-6-morpholino-3- (3-(tert-butyl)phenyl)quinazolin-4(3H)-one: A solution of 2-amino-5-morpholinobenzoic acid (1 eq) and 3-(tert-butyl)aniline (1.1 eq) in acetic anhydride is refluxed for 6 hours. The mixture is cooled, and the resulting precipitate is filtered and washed to give the product.

-

Synthesis of 2-((E)-2-(4-(trifluoromethyl)pyridin-2-yl)vinyl)-3-(3-(tert-butyl)phenyl)-6-morpholinoquinazolin-4(3H)-one (this compound): To a solution of 2-methyl-6-morpholino-3-(3-(tert-butyl)phenyl)quinazolin-4(3H)-one (1 eq) and 4-(trifluoromethyl)picolinaldehyde (1.2 eq) in acetic anhydride, a catalytic amount of acetic acid is added. The mixture is heated at 120°C for 8 hours. After cooling, the reaction is quenched with a saturated solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the final product.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

References

Target Identification of Antiviral Agent 36 in Flaviviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of flaviviruses, such as Dengue (DENV) and Zika (ZIKV), pose a significant global health threat, necessitating the urgent development of effective antiviral therapeutics. Antiviral agent 36, also referred to as compound 27, has been identified as a potent inhibitor of both DENV and ZIKV. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its target identification, mechanism of action, and the experimental protocols used in its evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-flaviviral drugs.

Quantitative Data Summary

This compound, a 2,3,6-trisubstituted quinazolinone, has demonstrated potent and broad-spectrum activity against multiple strains of Zika and Dengue viruses in various cell lines. The following tables summarize the key quantitative data from preclinical studies.[1][2][3][4]

Table 1: Antiviral Activity (EC50) of this compound (Compound 27) against Zika Virus (ZIKV)

| ZIKV Strain | Cell Line | EC50 (nM) |

| ZIKV-FLR | Vero | 180 |

| ZIKV-FLR | U87 | 100 |

| ZIKV-FLR | C6/36 | 230-770 |

| ZIKV-HN16 | - | 90 |

Table 2: Antiviral Activity (EC50) of this compound (Compound 27) against Dengue Virus (DENV)

| DENV Serotype | EC50 (nM) |

| DENV-2 | 210 |

| DENV-3 | 120 |

Table 3: Cytotoxicity and Selectivity Index of this compound (Compound 27)

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Vero | >10 | >55.6 |

| U87 | >10 | >100 |

| C6/36 | >10 | >13-43.5 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antiviral Activity Assessment by Quantitative Reverse Transcription PCR (qRT-PCR)

This assay is used to quantify the reduction in viral RNA levels in the presence of the antiviral compound.

a. Cell Culture and Infection:

-

Seed host cells (e.g., Vero, U87, or C6/36) in 96-well plates at a predetermined density to achieve 80-90% confluency on the day of infection.

-

Infect the cells with the desired flavivirus strain at a specific multiplicity of infection (MOI).

-

Simultaneously, treat the infected cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., known antiviral compounds).

b. RNA Extraction:

-

At a designated time post-infection (e.g., 48 or 72 hours), harvest the cell culture supernatant or cell lysate.

-

Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

c. qRT-PCR:

-

Perform one-step qRT-PCR using primers and probes specific to a conserved region of the flavivirus genome (e.g., NS5 gene).[5][6][7][8][9]

-

The reaction mixture typically contains the extracted RNA template, specific primers and probe, reverse transcriptase, DNA polymerase, and dNTPs.

-

Run the qRT-PCR on a thermal cycler with a program that includes a reverse transcription step followed by PCR amplification cycles.

-

Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to the untreated controls.

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cytotoxicity Assessment by MTS Assay

The MTS assay is a colorimetric method used to determine the viability of cells in the presence of the test compound.[10][11][12][13][14]

a. Cell Seeding and Treatment:

-

Seed host cells in a 96-well plate at a suitable density.

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.

b. MTS Reagent Addition and Incubation:

-

Following the treatment period, add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.[11]

-

Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.[10][11][12]

c. Absorbance Measurement:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

The amount of color produced is directly proportional to the number of viable cells.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Target Identification and Mechanism of Action

Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds, including this compound, as novel inhibitors of ZIKV replication.[1][3] Further studies have shown that treatment with this compound significantly reduces the cellular levels of viral proteins, including the non-structural proteins NS5 and NS3, as well as the capsid protein.[1][3] This suggests that this compound interferes with the viral replication process. While the precise molecular target has not been definitively elucidated, the observed reduction in multiple viral proteins points towards an inhibition of a critical step in the viral life cycle, such as RNA synthesis or polyprotein processing.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Flavivirus real-time quantitative PCR (qRT-PCR) [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Development of one-step quantitative reverse transcription PCR for the rapid detection of flaviviruses | Semantic Scholar [semanticscholar.org]

- 8. A Novel Pan-Flavivirus Detection and Identification Assay Based on RT-qPCR and Microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. cohesionbio.com [cohesionbio.com]

Structure-Activity Relationship Studies of Antiviral Agent 36 and its Analogs Targeting Flavivirus Envelope Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of antiviral agent 36, a potent inhibitor of flavivirus replication. This document details the quantitative data from these studies, the experimental protocols used for evaluation, and visual representations of the proposed mechanism of action and experimental workflows. The information presented is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Introduction

Flaviviruses, such as Dengue virus, Yellow Fever virus, West Nile virus, and Zika virus, represent a significant global health concern. The flavivirus envelope (E) protein is a critical component for viral entry into host cells, mediating both receptor binding and membrane fusion.[1][2] This makes the E protein an attractive target for the development of novel antiviral therapeutics. A series of thiazole derivatives has been identified as potent inhibitors of flavivirus replication, with compound 36 emerging as one of the most active agents in this class.[1][3] This guide focuses on the SAR of this series of compounds, providing valuable insights for the rational design of more effective and less cytotoxic antiviral agents.

Structure-Activity Relationship Data

The antiviral activity and cytotoxicity of a series of thiazole derivatives were evaluated against Yellow Fever Virus (YFV). The half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI) are summarized in the table below. The SI, calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound | Structure | YFV EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| D03 (Lead) | (Structure not explicitly provided in snippets) | 31 | >100 | >3.2 |

| 23 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |

| 24 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |

| 25 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |

| 26 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |

| 27 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |

| 28 | (Structure not explicitly provided in snippets) | Inactive | >100 | - |

| 29 | (Structure not explicitly provided in snippets) | Inactive | >100 | - |

| 30 | (Structure not explicitly provided in snippets) | Inactive | >100 | - |

| 36 | (Structure not explicitly provided in snippets) | 0.9 | >100 | >111 |

Data synthesized from the primary research publication.[3][4] The specific chemical structures for each compound require access to the full publication.

A preliminary SAR analysis suggests that an electron-rich aromatic ring attached to a thiazole ring, which is then linked to a 2- or 4-substituted aniline group, may be a key template for antiviral activity.[4] The most active compound, 36 , demonstrated a significant improvement in potency against Yellow Fever Virus replication with an EC50 value of 0.9 µM.[3][4] Notably, the presence of a pyridine ring (compounds 28 and 29) or the absence of the aniline group (compound 30) leads to a loss of antiviral activity.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Yellow Fever Virus Inhibition Assay

This assay is designed to evaluate the ability of test compounds to inhibit the replication of Yellow Fever Virus in a cell-based system.

-

Cell Plating: Plate BHK-21 cells (baby hamster kidney cells) in 96-well plates at a density that allows for a confluent monolayer to form overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept constant and at a non-toxic level (e.g., <0.5%).

-

Infection and Treatment: On the day of the assay, remove the cell culture medium from the 96-well plates. Infect the cells with Yellow Fever Virus at a predetermined multiplicity of infection (MOI).

-

Addition of Compounds: Immediately after infection, add the prepared dilutions of the test compounds to the respective wells. Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells without compound (cell control), and a known antiviral drug as a positive control.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: The inhibition of viral replication can be quantified by various methods, such as:

-

Plaque Reduction Assay: Supernatants from the treated and control wells are serially diluted and used to infect fresh cell monolayers under an agarose overlay. After incubation, the cells are fixed and stained to visualize and count viral plaques. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

-

qRT-PCR: Total RNA is extracted from the cells, and the level of viral RNA is quantified using quantitative reverse transcription PCR. The EC50 is the concentration that reduces viral RNA levels by 50%.

-

Reporter Virus Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured, and the EC50 is the concentration that reduces the signal by 50%.[5]

-

Cytotoxicity Assay

This assay is performed to determine the concentration at which the test compounds are toxic to the host cells, which is crucial for calculating the selectivity index.

-

Cell Plating: Plate BHK-21 cells in 96-well plates at the same density as for the antiviral assay and allow them to adhere overnight.

-

Compound Addition: Add the same serial dilutions of the test compounds to the wells containing uninfected cells. Include a "cells only" control with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: Determine the cell viability using a standard method, such as the MTT assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The CC50 is the compound concentration that reduces cell viability by 50% compared to the untreated cell control. This is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the proposed mechanism of action for this compound and the general workflow for its evaluation.

Caption: Proposed mechanism of this compound targeting the flavivirus E protein to inhibit viral entry.

References

- 1. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Functions of the Envelope Glycoprotein in Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Antiviral Agent 36 Against Dengue Virus Serotypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat with four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). Currently, no specific antiviral therapy is available. This technical guide provides a comprehensive overview of the in-vitro efficacy of a novel quinazolinone derivative, designated as "antiviral agent 36" (also referred to as compound 27), against various dengue virus serotypes. This document summarizes the available quantitative data, outlines putative experimental protocols based on standard virological assays, and presents a hypothetical mechanism of action involving relevant signaling pathways.

Introduction

The increasing incidence and geographical expansion of dengue virus infections underscore the urgent need for effective antiviral therapeutics. A promising class of compounds under investigation is the quinazolinone derivatives, which have demonstrated a broad spectrum of biological activities. This guide focuses on a specific 2,3,6-trisubstituted quinazolinone, "this compound" (compound 27), identified as a potent inhibitor of dengue virus replication in preliminary studies.

Quantitative Efficacy Data

The antiviral activity of agent 36 has been evaluated against two of the four dengue virus serotypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized in the table below.

| Antiviral Agent | Virus Serotype | EC50 (nM) | Reference |

| Agent 36 (Compound 27) | DENV-2 | 210 | [1] |

| Agent 36 (Compound 27) | DENV-3 | 120 | [1] |

| Agent 36 (Compound 27) | DENV-1 | Data Not Available | |

| Agent 36 (Compound 27) | DENV-4 | Data Not Available |

Note: Efficacy data for this compound against DENV-1 and DENV-4 are not currently available in the reviewed literature. Further studies are required to establish the full spectrum of activity of this compound.

Experimental Protocols

While the specific experimental details for the evaluation of this compound are not fully disclosed in the primary literature, this section outlines standard and widely accepted protocols for determining the in-vitro efficacy of antiviral compounds against dengue virus. These methodologies are presumed to be similar to those employed for generating the existing data.

Cell Lines and Virus Strains

-

Cell Lines: Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for dengue virus propagation and antiviral assays due to their susceptibility to infection and clear cytopathic effect (CPE) development. Other suitable cell lines include Huh-7 (human hepatoma cells) and C6/36 (Aedes albopictus mosquito cells).

-

Virus Strains: Laboratory-adapted strains of DENV-2 and DENV-3 were utilized in the initial studies. For comprehensive analysis, testing against clinical isolates of all four serotypes is recommended.

Cytotoxicity Assay

Prior to assessing antiviral activity, the cytotoxic potential of the compound on the host cells must be determined.

-

Cell Seeding: Plate host cells (e.g., Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cytotoxicity kit.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Efficacy Assay (TCID50-Based)

The Tissue Culture Infectious Dose 50 (TCID50) assay is a common method to quantify viral titers and assess the efficacy of antiviral compounds.

-

Cell Preparation: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Virus and Compound Preparation: Prepare serial dilutions of the dengue virus stock. Pre-incubate the virus with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Infection: Add the virus-compound mixture to the cell monolayers.

-

Incubation: Incubate the plates for 5-7 days, observing daily for the appearance of cytopathic effects (CPE).

-

CPE Scoring: Score each well as positive or negative for CPE.

-

TCID50 and EC50 Calculation: Calculate the TCID50 using the Reed-Muench method. The EC50 is then determined as the concentration of the compound that reduces the viral titer by 50%.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for quantifying neutralizing antibodies and can be adapted to evaluate antiviral compounds.

-

Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Mix a known titer of dengue virus with serial dilutions of this compound and incubate.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The EC50 is the concentration of the compound that results in a 50% reduction in the number of plaques compared to the virus-only control.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the in-vitro antiviral activity of Agent 36.

Putative Signaling Pathway of Dengue Virus Replication and Inhibition

Caption: A putative signaling pathway of DENV replication and the potential point of inhibition by this compound.

Mechanism of Action (Hypothetical)

The precise molecular target of this compound in the context of dengue virus replication has not yet been elucidated. Based on the known replication cycle of flaviviruses and the chemical class of the compound, several putative mechanisms of action can be proposed:

-

Inhibition of Viral Enzymes: Quinazolinone derivatives have been reported to inhibit various viral enzymes. Agent 36 may target key viral proteins essential for replication, such as the NS5 RNA-dependent RNA polymerase (RdRp) or the NS2B/NS3 protease complex. Inhibition of these enzymes would directly block viral genome replication and polyprotein processing, respectively.

-

Interference with Viral Entry: The compound could potentially interfere with the early stages of the viral life cycle, such as attachment to host cell receptors or the conformational changes in the envelope protein required for membrane fusion and viral entry.

-

Modulation of Host Factors: Many viruses, including dengue, rely on host cell factors for efficient replication. This compound might exert its effect by modulating a host signaling pathway that is crucial for the viral life cycle. For instance, it could interfere with cellular kinases, lipid metabolism, or pathways involved in the formation of the viral replication complex.

Further research, including target identification studies, is necessary to definitively establish the mechanism of action of this promising antiviral candidate.

Conclusion and Future Directions

This compound, a novel quinazolinone derivative, has demonstrated potent in-vitro activity against DENV-2 and DENV-3. The lack of data for DENV-1 and DENV-4 highlights a critical gap in our understanding of its full potential as a pan-serotype inhibitor. Future research should prioritize:

-

Efficacy studies against DENV-1 and DENV-4.

-

Elucidation of the specific molecular target and mechanism of action.

-

In-vivo efficacy and pharmacokinetic studies in appropriate animal models.

-

Assessment of the potential for resistance development.

A comprehensive evaluation of these aspects will be crucial in determining the clinical translatability of this compound as a therapeutic for dengue fever.

References

Antiviral Agent 36: A Technical Overview of its Activity Against Zika Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Antiviral agent 36 (also known as compound 27), a novel quinazolinone-based inhibitor, against various strains of the Zika virus (ZIKV). The information presented is collated from peer-reviewed research and is intended to inform further research and development efforts.

Executive Summary

This compound has emerged as a potent inhibitor of Zika virus replication in preclinical studies. This document summarizes the quantitative data regarding its efficacy, details the experimental protocols used for its evaluation, and discusses its known mechanism of action. Notably, while the agent shows significant promise, its precise molecular target and the signaling pathways it may modulate remain subjects for future investigation.

Quantitative Antiviral Activity

The antiviral potency of agent 36 has been evaluated against multiple Zika virus strains in various cell lines. The key parameters measured are the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

| Zika Virus Strain | Cell Line | EC50 (nM) | Reference |

| ZIKV-FLR | Vero | 180 | [1] |

| ZIKV-FLR | U87 | 100 | [1][2] |

| ZIKV-FLR | C6/36 | 230-770 | [1] |

| ZIKV-HN16 | Vero | 86 | [1] |

Table 1: Antiviral Activity of Agent 36 against Zika Virus Strains

| Cell Line | CC50 (µM) | Reference |

| U87 | >20 | [1] |

Table 2: Cytotoxicity Profile of this compound

Mechanism of Action

The precise mechanism by which this compound inhibits Zika virus replication is not yet fully elucidated. However, preliminary evidence from the primary research suggests that it may act at an early stage of the viral life cycle, potentially inhibiting the attachment or entry of the virus into the host cell.[1] Further target identification and mechanism of action studies are required to confirm this hypothesis. Treatment of infected cells with compound 27 has been shown to significantly reduce the cellular levels of viral non-structural proteins NS5 and NS3, as well as the capsid protein.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Lines and Viruses

-

Cell Lines:

-

Virus Strains:

Antiviral Activity Assay (TCID50-based)

This assay determines the concentration of the antiviral agent required to inhibit virus-induced cytopathic effect (CPE) by 50%.

-

Cell Seeding: Vero cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with a dilution of ZIKV calculated to result in significant CPE.

-

Compound Treatment: Immediately after virus inoculation, the media is replaced with fresh media containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for the development of CPE in the untreated, virus-infected control wells.

-

CPE Observation: The wells are observed microscopically for the presence or absence of CPE.

-

Data Analysis: The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer. The EC50 value for the antiviral agent is then determined by quantifying the reduction in viral titer at different compound concentrations.

Cytotoxicity Assay

This assay measures the effect of the antiviral agent on the viability of uninfected cells.

-

Cell Seeding: U87 cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay.

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was to provide diagrams of signaling pathways modulated by this compound. However, based on a thorough review of the available scientific literature, there is currently no published data identifying the specific cellular signaling pathways that are affected by or involved in the antiviral mechanism of this compound. The primary research indicates that the molecular target is unknown and a subject for future investigation.[1]

Without this fundamental information, it is not possible to generate an accurate and scientifically valid diagram of the signaling pathways.

To illustrate the general workflow of the antiviral screening process that led to the identification of this compound, the following diagram is provided.

Caption: General workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound demonstrates potent and selective in vitro activity against Zika virus. The available data, summarized in this guide, provides a strong foundation for its further development. The immediate and critical next steps in the research of this compound should focus on:

-

Target Identification: Elucidating the precise viral or host molecular target of this compound is paramount for understanding its mechanism of action.

-

Mechanism of Action Studies: Detailed virological assays are needed to confirm the stage of the viral life cycle that is inhibited (e.g., attachment, entry, replication, assembly, or egress).

-

Signaling Pathway Analysis: Investigating the impact of this compound on host cell signaling pathways could reveal novel therapeutic targets and potential off-target effects.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models of Zika virus infection is essential for its translation into a clinical candidate.

The development of effective antiviral therapies for Zika virus remains a global health priority. This compound represents a promising chemical scaffold that warrants further investigation.

References

Initial Screening of "Antiviral Agent 36": A Technical Guide to its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial antiviral screening of "Antiviral Agent 36," a novel quinazolinone-based compound. "this compound," also referred to as compound 27 in select literature, has demonstrated potent inhibitory activity against flaviviruses, specifically Dengue (DENV) and Zika (ZIKV) viruses.[1][2] This document summarizes the currently available quantitative data on its antiviral efficacy, details the experimental protocols for key antiviral assays, and explores potential mechanisms of action, including the possibility of broader antiviral activity inherent to the quinazolinone scaffold. The information presented herein is intended to serve as a foundational resource for researchers engaged in the further development and characterization of this promising antiviral candidate.

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response.[3] Quinazolinone-based compounds have emerged as a promising class of small molecules with diverse biological activities, including antiviral properties.[3][4] This guide focuses on "this compound," a specific 2,3,6-trisubstituted quinazolinone, and outlines the initial findings of its antiviral spectrum.

Data Presentation: Antiviral Spectrum of "this compound" and Related Compounds

The primary screening of "this compound" has established its potent activity against Dengue and Zika viruses. While comprehensive screening against a wider panel of viruses is ongoing, preliminary data for "this compound" and the broader antiviral activity of other quinazolinone compounds are summarized below.

Table 1: Antiviral Activity of "this compound" (Compound 27)

| Virus | Strain | Cell Line | EC50 (nM) | Reference |

| Zika Virus (ZIKV) | FLR | Vero | 100 | [1] |

| Zika Virus (ZIKV) | HN16 | Vero | 90 | [1] |

| Dengue Virus 2 (DENV-2) | Vero | 210 | [1] | |

| Dengue Virus 3 (DENV-3) | Vero | 120 | [1] |

Table 2: Broader Antiviral Spectrum of Other Quinazolinone Compounds

| Virus | Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| Adenovirus | Quinazolinone derivatives | Vero | 12.77 - 19.58 | [3] |

| Herpes Simplex Virus-1 (HSV-1) | Quinazolinone derivatives | Vero | 12.77 - 19.58 | [3] |

| Coxsackievirus | Quinazolinone derivatives | Vero | 12.77 - 19.58 | [3] |

| SARS-CoV-2 | Quinazolinone derivative (8d) | Vero | 0.948 | [3] |

Note: The data in Table 2 is for quinazolinone compounds that are structurally related to "this compound" but are not identical. This suggests a potential for a broader antiviral spectrum for this class of compounds that warrants further investigation for "this compound."

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antiviral spectrum of novel compounds like "this compound."

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

"this compound" stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT)

-

Plate reader

Procedure:

-

Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

On the following day, prepare serial dilutions of "this compound" in cell culture medium.

-

Remove the growth medium from the cell plates and add the compound dilutions. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Immediately infect the wells (except for the "cells only" control) with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.

Materials:

-

Confluent monolayers of host cells in 6-well or 12-well plates

-

Virus stock

-

"this compound"

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Prepare serial dilutions of the virus stock.

-

Infect confluent cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

Remove the viral inoculum and wash the cell monolayers with PBS.

-

Overlay the cells with an overlay medium containing various concentrations of "this compound."

-

Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 3-7 days).

-

Fix the cells with a formaldehyde-based fixative.

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the plaque reduction percentage for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced by cells treated with the antiviral compound.

Materials:

-

Host cells

-

Virus stock

-

"this compound"

-

Multi-well cell culture plates

Procedure:

-

Infect host cells with the virus at a specific MOI in the presence of varying concentrations of "this compound."

-

After a single replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.

-

Determine the viral titer in the harvested supernatant using a plaque assay or TCID50 assay on fresh cell monolayers.

-

Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value based on the reduction in viral titer.

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Potential Mechanism of Action: Targeting Host Deubiquitinating Enzymes

Some quinazolinone-based compounds have been investigated as inhibitors of deubiquitinating enzymes (DUBs).[3][4] DUBs play a crucial role in regulating various cellular processes, including the host antiviral response. By inhibiting specific DUBs, a compound could potentially enhance the host's innate immunity or interfere with viral replication, which often hijacks the ubiquitin system.

Conclusion and Future Directions

"this compound" has demonstrated promising and potent antiviral activity against clinically significant flaviviruses. The broader antiviral potential of the quinazolinone scaffold suggests that further screening against a diverse panel of viruses is warranted. Future research should focus on elucidating the precise mechanism of action, including its potential role as a deubiquitinating enzyme inhibitor, and conducting in vivo efficacy and safety studies. The data and protocols presented in this guide provide a solid foundation for the continued investigation and development of "this compound" as a potential therapeutic agent.

References

- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antiviral Agent 36

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel antiviral agents are paramount in combating viral diseases. A critical initial step in this process is the in vitro evaluation of a compound's efficacy and toxicity. This document provides detailed protocols for a panel of standard in vitro assays to characterize the antiviral activity of a test compound, referred to herein as "Antiviral Agent 36." These assays are designed to determine the concentration at which the agent effectively inhibits viral replication while assessing its cytotoxic potential. The primary assays detailed are the Cytopathic Effect (CPE) Reduction Assay, the Plaque Reduction Neutralization Test (PRNT), and the Virus Yield Reduction Assay.

Data Presentation: Summary of Antiviral Activity

The antiviral activity and cytotoxicity of this compound can be quantified and summarized. The 50% effective concentration (EC50) is the concentration of the agent that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the agent's therapeutic window. An SI value greater than 10 is generally considered promising for an antiviral candidate.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus Target | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A (H1N1) | MDCK | CPE Reduction | 2.5 | >100 | >40 |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 1.8 | >100 | >55.6 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Virus Yield Reduction | 5.2 | >100 | >19.2 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 3.1 | >100 | >32.3 |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to evaluate the ability of an antiviral agent to protect cells from virus-induced damage or death (cytopathic effect).[1][2]

a. Materials

-

Appropriate host cell line (e.g., Vero 76, MDCK)[2]

-

Cell culture medium (e.g., MEM with 2% FBS)[2]

-

Virus stock of known titer

-

This compound

-

96-well cell culture plates

-

Neutral red stain[2]

-

Spectrophotometer (540 nm)[2]

b. Methodology

-

Cell Seeding: Seed the 96-well plates with the host cell line to form a confluent monolayer overnight.[2]

-

Compound Preparation: Prepare serial dilutions of this compound. A common starting concentration is 100 µM with eight serial half-log10 dilutions.[2]

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted this compound to the appropriate wells.

-

Include wells for cell controls (no virus, no compound), virus controls (virus, no compound), and a positive control antiviral drug.[2]

-

Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell controls.

-

-

Incubation: Incubate the plates until at least 80% CPE is observed in the virus control wells.[2]

-

Quantification of Cell Viability:

-

Remove the medium and add neutral red stain to stain viable cells.

-

After incubation, wash the cells and extract the dye.

-

Measure the absorbance at 540 nm using a spectrophotometer.[2]

-

-

Data Analysis: Calculate the EC50 and CC50 values by regression analysis of the dose-response curves. The SI is then calculated (CC50/EC50).[2]

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for measuring the inhibition of viral infectivity by assessing the reduction in the number of viral plaques.[3]

a. Materials

-

Host cell line capable of forming plaques (e.g., Vero E6)

-

6-well or 12-well cell culture plates

-

Virus stock capable of forming plaques

-

This compound

-

Overlay medium (e.g., containing agar or carboxymethyl cellulose)[1]

-

Crystal violet or other suitable stain

b. Methodology

-

Cell Seeding: Seed plates to form a confluent monolayer.

-

Compound-Virus Incubation: Prepare serial dilutions of this compound and mix with a standard amount of virus (e.g., 100 plaque-forming units). Incubate this mixture.[1]

-

Infection: Add the compound-virus mixture to the washed cell monolayers and allow the virus to adsorb.

-

Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.[1]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the concentration of this compound that reduces the number of plaques by 50% (PRNT50) compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral agent.[1]

a. Materials

-

Host cell line

-

Virus stock

-

This compound

-

96-well plates for titration

-

Apparatus for TCID50 (Tissue Culture Infectious Dose 50) or plaque assay

b. Methodology

-

Treatment and Infection:

-

Prepare confluent cell monolayers in appropriate culture vessels (e.g., 24-well plates).

-

Treat the cells with various concentrations of this compound.

-

Infect the cells with the virus at a specific MOI.

-

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Harvest the supernatant (and/or cell lysate) containing the progeny virus.

-

Virus Titer Determination:

-

Perform serial dilutions of the harvested virus.

-

Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the TCID50, or perform a plaque assay to determine the plaque-forming units (PFU/mL).

-

-

Data Analysis: Compare the virus titers from the treated and untreated samples. The EC50 is the concentration of this compound that reduces the virus yield by 50%.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro antiviral screening.

Viral Life Cycle and Potential Targets for Antiviral Agents

Antiviral drugs function by interfering with specific stages of the viral life cycle.[4][5][6]

Caption: Common stages of the viral life cycle targeted by antiviral drugs.

Conclusion